Glyco-obeticholic acid

描述

Glyco-obeticholic acid is an active metabolite of obeticholic acid, which is a farnesoid X receptor (FXR) agonist and semisynthetic derivative of chenodeoxycholic acid .

Synthesis Analysis

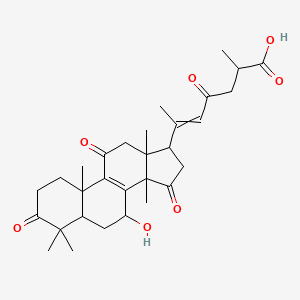

Obeticholic acid (OCA), a semisynthetic bile acid, is a selective and potent farnesoid X receptor (FXR) agonist. Physiologic pharmacokinetic models have been previously used to describe the absorption, distribution, metabolism, and excretion (ADME) of bile acids .Molecular Structure Analysis

Obeticholic acid is a semi-synthetic bile acid analogue which has the chemical structure 6α-ethyl-chenodeoxycholic acid .Chemical Reactions Analysis

Obeticholic acid (OCA), a semisynthetic bile acid, is a selective and potent farnesoid X receptor (FXR) agonist. Physiologic pharmacokinetic models have been previously used to describe the absorption, distribution, metabolism, and excretion (ADME) of bile acids .Physical And Chemical Properties Analysis

The molecular formula of Glyco-Obeticholic acid is C28H47NO5 and its molecular weight is 477.69 .科研应用

Obeticholic acid has demonstrated efficacy in improving liver histology in adult patients with non-alcoholic steatohepatitis, suggesting potential benefits for similar liver conditions where glyco-obeticholic acid might be active (Neuschwander‐Tetri et al., 2015).

A study on the bioequivalence of generic and branded obeticholic acid in healthy Chinese subjects under fasting and fed conditions found no significant difference in the main pharmacokinetic parameters of the two preparations, highlighting the consistency of obeticholic acid's effects, which could extend to its metabolites like glyco-obeticholic acid (Wang et al., 2021).

A novel LC-MS/MS method was developed for the simultaneous estimation of obeticholic acid, glyco-obeticholic acid, and tauro-obeticholic acid in human plasma, indicating the importance of measuring these compounds for pharmacokinetic studies (Valluri et al., 2021).

Obeticholic acid has shown promise in increasing insulin sensitivity and reducing markers of liver inflammation and fibrosis in patients with type 2 diabetes and nonalcoholic fatty liver disease, implying a similar potential for glyco-obeticholic acid (Mudaliar et al., 2013).

The pharmacokinetics of generic versus branded obeticholic acid were compared in a Chinese population, demonstrating the influence of food and sex on the pharmacokinetics of OCA and its active metabolites, including glyco-obeticholic acid (Li et al., 2021).

The efficacy of obeticholic acid for patients with type 2 diabetes and nonalcoholic fatty liver disease in a phase 2 trial indicated increased insulin sensitivity and reduced liver inflammation markers, which could be extrapolated to the efficacy of glyco-obeticholic acid (Mudaliar et al., 2013).

A study examining the protective effect of obeticholic acid on non-alcoholic fatty liver disease by targeting gut microbiota suggested that alterations in gut microbiota composition might influence the therapeutic efficacy of obeticholic acid and potentially its metabolites such as glyco-obeticholic acid (Zhang et al., 2019).

A study on the first global approval of obeticholic acid for primary biliary cholangitis provides insights into its regulatory journey and potential for its metabolites, including glyco-obeticholic acid (Markham & Keam, 2016).

Safety And Hazards

未来方向

性质

IUPAC Name |

2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47NO5/c1-5-18-22-14-17(30)10-12-28(22,4)21-11-13-27(3)19(7-8-20(27)25(21)26(18)34)16(2)6-9-23(31)29-15-24(32)33/h16-22,25-26,30,34H,5-15H2,1-4H3,(H,29,31)(H,32,33)/t16-,17-,18-,19-,20+,21+,22+,25+,26-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLPUOZJBFHNSO-FCWTVGIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCC(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glyco-obeticholic acid | |

CAS RN |

863239-60-5 | |

| Record name | Glyco-obeticholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863239605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCO-OBETICHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2MZK6V9LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)

![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)

![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)

![4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B607598.png)

![3-Ethyl-5-isothiocyanato-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B607604.png)